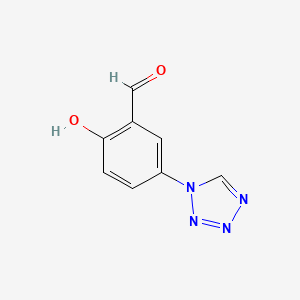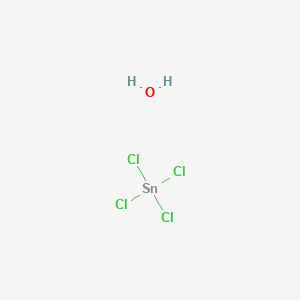
2-hydroxy-5-(tetrazol-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-5-(tetrazol-1-yl)benzaldehyde is a unique organic compound that features both a hydroxyl group and a tetrazole ring attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde typically involves the cycloaddition reaction of a nitrile with an azide to form the tetrazole ring. This reaction is often catalyzed by Lewis acids or amine salts . The hydroxyl group can be introduced through a subsequent hydroxylation step.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 2-Hydroxy-5-tetrazol-1-yl-benzoic acid.
Reduction: 2-Hydroxy-5-tetrazol-1-yl-benzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-5-(tetrazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites on enzymes. This binding can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of a tetrazole ring.
5-Tetrazolyl-2-hydroxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
2-Hydroxy-5-aminobenzaldehyde: Similar structure but with an amino group instead of a tetrazole ring.
Uniqueness: 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde is unique due to the presence of both a hydroxyl group and a tetrazole ring, which confer distinct chemical reactivity and biological activity. The tetrazole ring, in particular, provides enhanced stability and binding affinity to biological targets compared to other functional groups .
Eigenschaften
Molekularformel |
C8H6N4O2 |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
2-hydroxy-5-(tetrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C8H6N4O2/c13-4-6-3-7(1-2-8(6)14)12-5-9-10-11-12/h1-5,14H |
InChI-Schlüssel |
RDLGAKSDKYJGDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-2-[1,2,4]triazol-1-ylbenzonitrile](/img/structure/B8638544.png)
![4-[2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde](/img/structure/B8638550.png)

![2-(6'-(4-(9H-carbazol-9-yl)phenyl)-3,3'-bipyridin-6-yl)benzo[d]thiazole](/img/structure/B8638563.png)

![4-(2-{4-[4-(2H-Tetrazol-5-yl)butoxy]phenyl}ethenyl)pyridine](/img/structure/B8638577.png)

![chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone](/img/structure/B8638590.png)
![4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole](/img/structure/B8638592.png)



